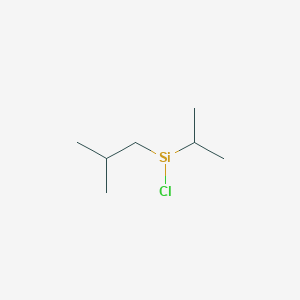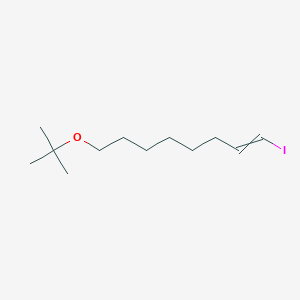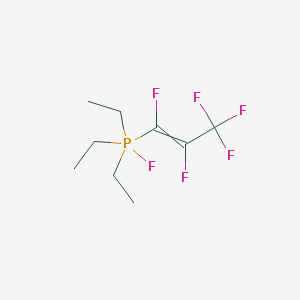
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of multiple fluorine atoms and a phosphane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane typically involves the reaction of triethylphosphine with a fluorinated alkene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane group and fluorinated moiety. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S)-2-chloro-1,1,2-trifluoro-3-[(1E)-1,2,3,3,3-pentafluoroprop-1-en-1-yl]cyclobutane
- 1-chloro-2-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene
Uniqueness
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane is unique due to its combination of a phosphane group with a highly fluorinated alkene This structure imparts distinct chemical properties, such as high reactivity and stability, which are not commonly found in other similar compounds
Eigenschaften
CAS-Nummer |
120154-83-8 |
|---|---|
Molekularformel |
C9H15F6P |
Molekulargewicht |
268.18 g/mol |
IUPAC-Name |
triethyl-fluoro-(1,2,3,3,3-pentafluoroprop-1-enyl)-λ5-phosphane |
InChI |
InChI=1S/C9H15F6P/c1-4-16(15,5-2,6-3)8(11)7(10)9(12,13)14/h4-6H2,1-3H3 |
InChI-Schlüssel |
AYRGKFDMJHFAER-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)(CC)(C(=C(C(F)(F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


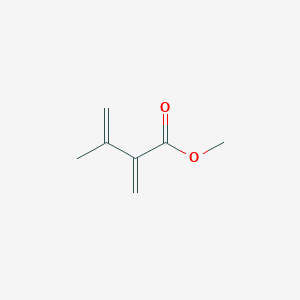
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
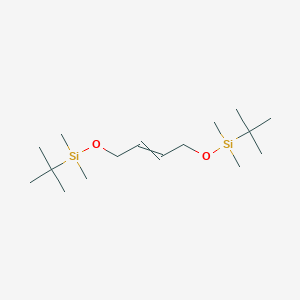
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
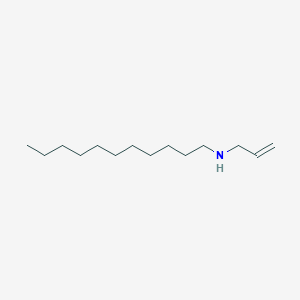
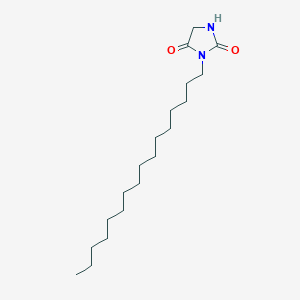
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
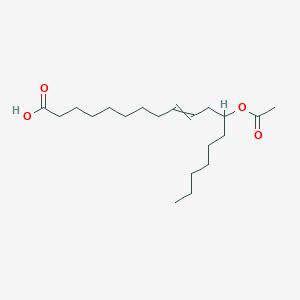

![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)
